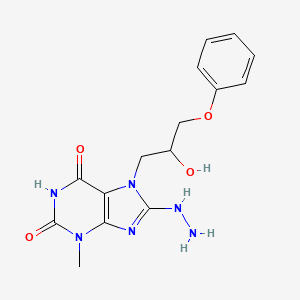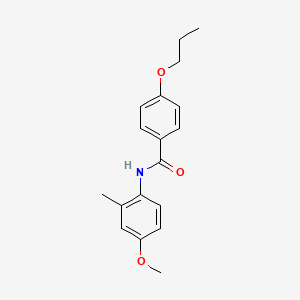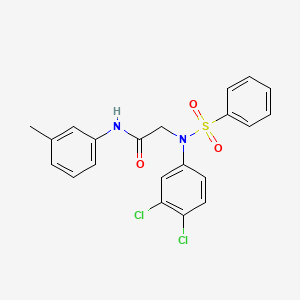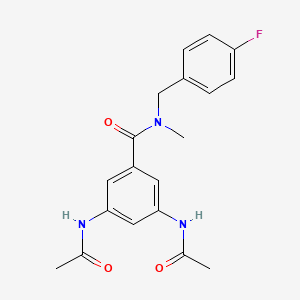![molecular formula C23H27ClO4 B5054051 [4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride](/img/structure/B5054051.png)
[4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride
Overview
Description
[4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride: is a complex organic compound with a unique structure that includes a cyclohepta[c]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also undergo reduction reactions, gaining electrons and forming reduced products.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce ketones or aldehydes, while reduction could yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, it may be used in studies related to cell signaling and molecular interactions. Its ability to interact with various biological molecules makes it a useful tool in biochemical research .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or treatments .
Industry: In industry, it may be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of [4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context .
Comparison with Similar Compounds
[4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-6-(4-methylsulfanylphenyl)cyclohepta[c]furan-4-imine]: This compound has a similar core structure but includes a methylsulfanyl group instead of the ethyloxidanium group.
[4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-N-(3-methylphenyl)-4H-cyclohepta[c]furan-4-imine]: This compound also shares a similar structure but has a different substitution pattern.
Uniqueness: The uniqueness of [4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27O4.ClH/c1-6-24-19-11-9-17(10-12-19)18-13-20(25-7-2)22-15(4)27-16(5)23(22)21(14-18)26-8-3;/h9-14H,6-8H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVGLGRHBWPPD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=[O+]CC)C3=C(OC(=C3C(=C2)OCC)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of the "NoName" compound identified as a potential Alzheimer's disease inhibitor?
A1: Unfortunately, the specific molecular formula and weight of "NoName 3" are not provided in the abstract discussing its potential as an Alzheimer's disease inhibitor. [] Further research is needed to determine these characteristics.
Q2: Is there spectroscopic data available for any of the "NoName" compounds mentioned?
A2: While the research papers mention "NoName" compounds in various contexts, specific spectroscopic data is not provided. [, , , ] Detailed analysis and characterization are needed to obtain this information.
Q3: Are there any studies on the material compatibility of "NoName" compounds?
A3: The provided research papers do not delve into the material compatibility of specific "NoName" compounds. [, , ] This is an important aspect to investigate for potential applications and requires further research.
Q4: Do any of the "NoName" compounds exhibit catalytic properties?
A4: The current research does not mention any catalytic properties associated with "NoName" compounds. [, , , , , , ]
Q5: Are there any strategies mentioned to enhance the stability or solubility of "NoName" compounds?
A5: The provided research does not discuss formulation strategies or methods to improve the stability or solubility of "NoName" compounds. [, , , , , , , , , ] This is a crucial area for further investigation, especially for compounds intended for therapeutic applications.
Q6: Is there any information on the toxicity or safety profile of "NoName" compounds?
A6: While some studies mention "NoName" compounds, specific toxicity data or safety profiles are not provided in the abstracts. [, ] Thorough toxicological assessments are essential for any compound intended for use in humans or released into the environment.
Q7: What are the environmental implications of "NoName" compounds, and are there any mitigation strategies in place?
A7: The environmental impact and degradation pathways of "NoName" compounds are not addressed in the provided research. [, , , , , , , ] Assessing and mitigating potential environmental risks associated with any new compound is crucial.
Q8: Were there any biomarkers investigated in relation to the efficacy or adverse effects of "NoName" compounds?
A8: The research papers do not mention any studies on biomarkers related to the efficacy or potential adverse effects of "NoName" compounds. [, , , , , , , , , ] Biomarker research could be valuable in understanding the compounds' mechanisms of action and potential applications.
Q9: Has any research explored alternative compounds or substitutes for "NoName" in the context of their described applications?
A9: The provided research primarily focuses on specific applications of "NoName" compounds without delving into comparisons with alternative compounds or substitutes. [, , , , , , , , ] Exploring alternatives is valuable for identifying potentially safer or more effective solutions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5053970.png)
![{4-benzyl-1-[(3'-fluoro-3-biphenylyl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5053977.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5053986.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5053997.png)
![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5054014.png)
![2-chloro-N-[4-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5054016.png)

![2-[2-chloro-5-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5054023.png)
![N-[(1-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea](/img/structure/B5054024.png)

![N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5054033.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5054052.png)

